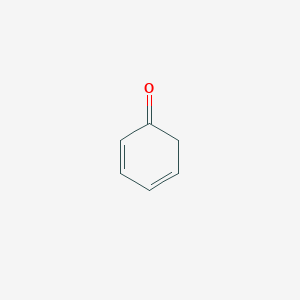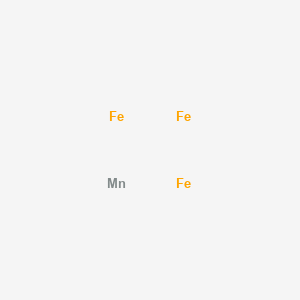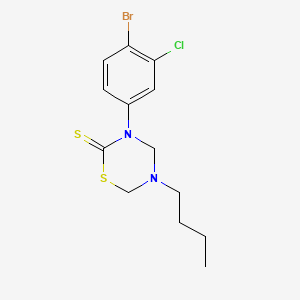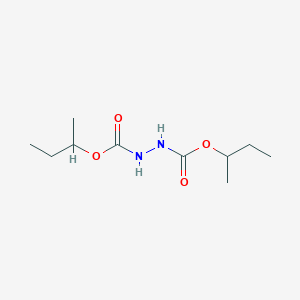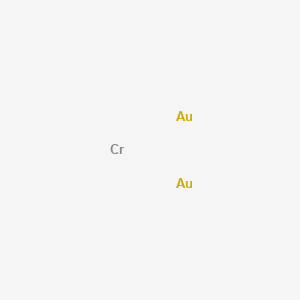
Chromium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium-gold compounds are unique materials that combine the properties of both chromium and gold. Chromium is a transition metal known for its high melting point and corrosion resistance, while gold is a noble metal prized for its conductivity and malleability. The combination of these two metals can result in compounds with interesting and valuable properties for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium-gold compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. One common method involves the reduction of chromium and gold salts in an aqueous solution, followed by the co-precipitation of the resulting compounds. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product.
Industrial Production Methods: In industrial settings, chromium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolyte solution containing chromium and gold ions. By applying an electric current, the ions are reduced and deposited onto a substrate, forming a thin layer of the compound. This process is widely used in the electronics industry for the production of conductive coatings and connectors.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the oxidation states of chromium and gold, as well as the presence of other elements or compounds.
Common Reagents and Conditions: Common reagents used in the reactions of chromium-gold compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can also play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of chromium-gold compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides and gold oxides, while reduction reactions may yield elemental chromium and gold.
Applications De Recherche Scientifique
Chromium-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions,
Propriétés
Numéro CAS |
12774-52-6 |
|---|---|
Formule moléculaire |
Au2Cr |
Poids moléculaire |
445.929 g/mol |
Nom IUPAC |
chromium;gold |
InChI |
InChI=1S/2Au.Cr |
Clé InChI |
XGTPSFFOBNJFEB-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


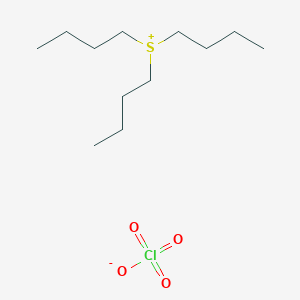
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
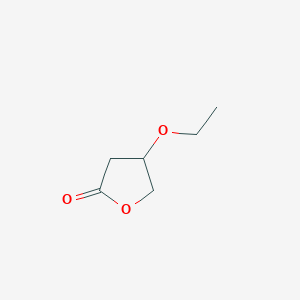
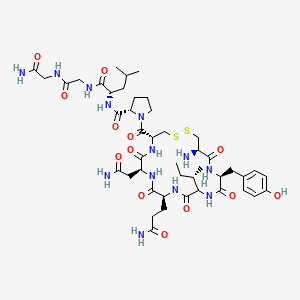

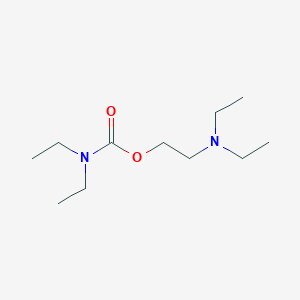

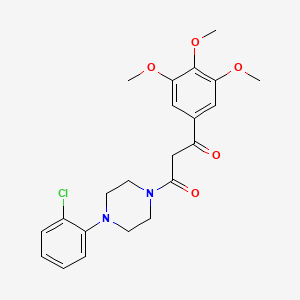
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
